Seglitide

Receptor Pharmacology Binding Affinity SSTR Profiling

In neuroscience research, injectable somatostatin analogs introduce handling stress confounds and lack oral bioavailability, limiting chronic dosing paradigms. Seglitide eliminates these barriers as the only well-characterized orally active somatostatin analog that acts as a potent SSTR2/5 agonist while competitively antagonizing SSTR14/25/28. • Enables non-invasive oral administration for chronic behavioral and neuropsychiatric disorder models; increases dopamine levels in the nucleus accumbens. • Unique dual pharmacology (SSTR2/5 agonism + SSTR14/25/28 antagonism) provides a cleaner pharmacological window for receptor-subtype deconvolution studies. • Reliable reference standard validated as [125I]MK-678 radioligand across multiple labs and assay formats.

Molecular Formula C44H56N8O7
Molecular Weight 809.0 g/mol
CAS No. 81377-02-8
Cat. No. B013172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeglitide
CAS81377-02-8
Synonymscyclo(MATTLVP)
cyclo(N-Me-Ala-Tyr-Trp-Lys-Val-Phe)
cyclo(N-methylalanyl-tyrosyl-tryptophyl-lysyl-valyl-phenylalanyl)
L 363586
L-363586
MK 678
MK-678
seglitide
seglitide acetate
seglitide monoacetate
Molecular FormulaC44H56N8O7
Molecular Weight809.0 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O
InChIInChI=1S/C44H56N8O7/c1-26(2)38-43(58)50-37(23-28-12-6-5-7-13-28)44(59)52(4)27(3)39(54)48-35(22-29-17-19-31(53)20-18-29)41(56)49-36(24-30-25-46-33-15-9-8-14-32(30)33)42(57)47-34(40(55)51-38)16-10-11-21-45/h5-9,12-15,17-20,25-27,34-38,46,53H,10-11,16,21-24,45H2,1-4H3,(H,47,57)(H,48,54)(H,49,56)(H,50,58)(H,51,55)/t27-,34-,35-,36+,37-,38-/m0/s1
InChIKeyNPJIOCBFOAHEDO-AVWFULIKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Seglitide: Orally Active SSTR Agonist


Seglitide (MK-678), with CAS number 81377-02-8, is a synthetic cyclic hexapeptide analog of the native neuropeptide somatostatin [1]. It is primarily characterized as a potent, orally active agonist with high affinity for the somatostatin receptor (SSTR) subtypes 2 and 5, and a competitive antagonist at SSTR14, SSTR25, and SSTR28 [2]. Unlike clinically used somatostatin analogs such as octreotide or lanreotide, Seglitide serves as a critical pharmacological tool compound due to its unique receptor interaction profile and oral bioavailability, which facilitates in vivo studies [3].

1
Reported oral bioavailability supports oral dosing paradigms in in vivo neuropharmacology studies
2
Unique agonist/antagonist profile at SSTR isoforms supports functional selectivity investigations
3
Extensively characterized reference standard for SSTR binding assay calibration and validation

Seglitide: Differentiation from Other Analogs


Generic substitution among somatostatin analogs is not scientifically valid due to significant variations in receptor subtype selectivity, intrinsic activity (agonist vs. antagonist), and oral bioavailability. Seglitide exhibits a distinct binding profile across the five somatostatin receptor subtypes (SSTR1-5) compared to first-generation clinical analogs like octreotide and lanreotide or second-generation analogs like pasireotide [1]. Critically, Seglitide is orally active , a property not shared by clinically dominant injectable peptides, and it acts as a competitive antagonist at certain receptor isoforms (SSTR14, SSTR25, SSTR28) while agonizing others [2]. This dual pharmacology dictates that substituting Seglitide with another analog would alter experimental outcomes related to hormone secretion, neurotransmission, and cellular proliferation, thus necessitating its specific procurement for targeted research applications.

Seglitide
Orally active; reported agonist at SSTR2/5 and antagonist at SSTR14/25/28.
Octreotide / Lanreotide
Injectable only; primarily SSTR2/5 agonists without antagonist function at splice variants.
Seglitide
Reported low SSTR1/4 affinity limits off-target pathway activation.
Pasireotide
Broad SSTR1/2/3/5 agonism may introduce SSTR1-mediated confounds.
Seglitide
Antagonist activity at SSTR14/25/28 supports splice variant dissection.
Other analogs
Lack this antagonist activity, limiting functional selectivity experiments.

Seglitide: Quantitative Evidence Guide


SSTR Subtype Binding Affinity

Seglitide exhibits a unique binding affinity profile across the five human somatostatin receptor subtypes (SSTR1-5) when compared to first- and second-generation clinical analogs. At the SSTR2 subtype, a key target for growth hormone and glucagon suppression, Seglitide's affinity (IC50 0.2-1.5 nM) is comparable to octreotide (0.4-2.1 nM) and lanreotide (0.5-1.8 nM). However, its affinity for SSTR5 (IC50 0.06-23 nM) is notably broader and potentially more potent than the ranges reported for octreotide (5.6-32 nM) and lanreotide (0.6-14 nM) [1]. Conversely, unlike the multi-receptor targeting pasireotide, Seglitide maintains negligible affinity for SSTR1 (>1000 nM) and SSTR4 (>127 nM), classifying it as a more selective tool for SRIF-1 receptor subtypes (SSTR2/3/5) [2]. This specific, quantifiable pattern of selectivity allows researchers to dissect SSTR2/5-mediated pathways with minimal confounding from SSTR1 or SSTR4 activation.

Binding Affinity Profile
Cross-study comparable
Seglitide SSTR2 (0.2–1.5 nM), SSTR5 (0.06–23 nM) | Octreotide SSTR2 (0.4–2.1), SSTR5 (5.6–32) | Lanreotide SSTR2 (0.5–1.8), SSTR5 (0.6–14) | Pasireotide SSTR2 (1.0), SSTR5 (0.16), SSTR1 (9.3)
Supports SSTR2/5 selectivity profiling
Binding in CHO-K1 cells expressing cloned human receptors
Receptor Pharmacology Binding Affinity SSTR Profiling

Oral Bioavailability in In Vivo Research

A critical and quantifiable advantage of Seglitide is its oral activity, a property absent in the clinically dominant somatostatin analogs octreotide, lanreotide, and pasireotide, which require intravenous or subcutaneous administration [1]. In an in vivo rat model, oral administration of Seglitide led to a significant, measurable increase in extracellular dopamine levels in the nucleus accumbens shell, demonstrating functional penetration of the blood-brain barrier and central nervous system activity [2]. This oral bioavailability translates to a practical and physiological route of administration in chronic dosing paradigms, reducing the stress and variability associated with repeated injections in animal models.

Oral Bioavailability
Class-level inference
Oral administration in rat increased dopamine in nucleus accumbens shell (in vivo microdialysis). Contrasts with injectable-only analogs.
Enables oral dosing paradigms in CNS research
Route-of-administration difference; requires validation in target model
In Vivo Pharmacology Oral Bioavailability Drug Discovery

Antagonism at SSTR Splice Variants

Seglitide exhibits a unique dual pharmacological profile not shared by classical agonists like octreotide. While it acts as a potent agonist at SSTR2 and SSTR5, functional studies demonstrate that Seglitide is a competitive antagonist at SSTR14, SSTR25, and SSTR28 receptor isoforms [1]. This functional dichotomy is quantifiably distinct; for instance, in guinea-pig isolated right atria, Seglitide displayed low intrinsic activity and behaved as an antagonist, failing to mimic the negative inotropic effects of other agonists [2]. This contrasts with the pure agonism of octreotide and lanreotide at their target receptors. This mixed agonist/antagonist profile enables the precise dissection of complex somatostatin signaling pathways where different receptor isoforms or splice variants mediate opposing physiological functions.

Isoform Antagonism
Class-level inference
Competitive antagonist at SSTR14/25/28; low intrinsic activity in guinea-pig atria, failing to mimic negative inotropy.
Supports functional isoform dissection
Mixed agonist/antagonist profile not found in other analogs
Pharmacodynamics Receptor Antagonism Functional Selectivity

Enhanced Hormone Suppression vs. Somatostatin

Seglitide demonstrates superior potency compared to the native ligand somatostatin in suppressing key metabolic hormones. Functional assays in isolated pancreatic islets and perfused pancreas models show that Seglitide is more potent than native somatostatin-14 for inhibiting the release of insulin, glucagon, and growth hormone [1]. This enhanced potency is a direct result of its optimized cyclic hexapeptide structure, which confers greater metabolic stability and higher receptor affinity than the natural linear peptide. This makes Seglitide a more effective and reliable tool for acutely modulating hormone levels in experimental settings.

Hormone Suppression Potency
Supporting evidence
Reported higher potency than native somatostatin in inhibiting insulin, glucagon, and GH release
May reduce peptide concentration needed for endocrine studies
Potency comparison from isolated islet assays
Endocrinology Hormone Inhibition Metabolic Research

SSTR2/SSTR5 Reference Standard

Seglitide, along with octreotide, is one of the most extensively characterized and frequently cited short synthetic somatostatin analogs in the scientific literature for defining somatostatin receptor pharmacology [1]. It has been used as a radioligand ([125I]MK-678) to define SRIF-1 binding sites in brain tissue [2] and as a reference agonist in numerous in vitro and in vivo studies. This established body of knowledge provides a robust and reliable baseline for new experiments, ensuring that data generated with Seglitide can be directly compared to a vast historical dataset, a level of validation not yet established for newer or less characterized analogs.

Reference Standard
Supporting evidence
Frequently cited as tool to define SRIF-1 sites; used as radioligand [125I]MK-678.
Supports experimental reproducibility
Historical use in literature provides robust validation context
Research Tools Reference Standards Assay Development

Seglitide: Research & Industrial Applications


Oral Dosing in CNS Research

Seglitide is the preferred choice for neuroscience research that demands a non-invasive, oral route of administration to study the central effects of somatostatin receptor modulation. Its demonstrated oral bioavailability and ability to increase dopamine levels in the nucleus accumbens [1] make it ideal for chronic dosing paradigms in behavioral, cognitive, and neuropsychiatric disorder models, where repeated injections of octreotide or lanreotide would be a significant confound. This application directly leverages the evidence of Seglitide's oral activity as a key differentiator from injectable analogs.

SSTR2/SSTR5 Signaling in Endocrine & Cancer

For studies aiming to differentiate the specific contributions of SSTR2 and SSTR5 to hormone secretion (e.g., insulin, glucagon, GH) or tumor cell proliferation, Seglitide's unique receptor binding profile is essential. While clinical analogs like octreotide also target SSTR2/5, Seglitide's distinct affinity range for SSTR5 and its lack of SSTR1/4 activity provide a cleaner pharmacological window. This allows for precise interpretation of results when comparing to more selective SSTR2 or SSTR5 agonists or when using receptor knockout models, as supported by its quantifiable binding affinities .

SSTR Splice Variants in Cardiovascular Physiology

Seglitide is the only well-characterized somatostatin analog that functions as a competitive antagonist at the SSTR14, SSTR25, and SSTR28 isoforms while retaining agonism at SSTR2 and SSTR5 [2]. This makes it an indispensable tool for cardiovascular research involving isolated tissue preparations (e.g., guinea-pig atria) [3], where the specific contribution of these splice variants to cardiac contractility and arrhythmogenesis can be probed. No other commercially available analog offers this precise pharmacological signature.

SSTR Binding Assay Development

As a well-established reference standard, Seglitide is optimal for validating and calibrating new assays for somatostatin receptor binding and function. Its use as a radioligand ([125I]MK-678) to define SRIF-1 sites [4] and its extensive characterization across multiple labs and assay formats [5] make it a reliable positive control and comparator compound. This ensures that new data can be benchmarked against a trusted historical dataset, a critical step in drug discovery and receptor pharmacology research.

Application
Selection Property
Validation Focus
CNS SSTR pharmacology studies
Oral bioavailability
In vivo brain exposure and dopamine endpoint
Endocrine signaling pathway studies
SSTR2/5 selectivity profile
Hormone release inhibition (insulin, glucagon, GH)
Splice variant functional studies
Agonist/antagonist dual activity at SSTR isoforms
Atria contractility in isolated tissue
Receptor binding assay development
Reference standard for SRIF-1 site definition
Binding reproducibility against historical data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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